
ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromodifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 1H-pyrazole-4-carboxylate with bromodifluoromethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromodifluoromethyl group. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction is usually performed in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are employed in the presence of ligands to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides due to its bioactive properties.
Material Science: It serves as a precursor for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromodifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(chlorodifluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromodifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s performance in various applications.
Properties
Molecular Formula |
C7H7BrF2N2O2 |
|---|---|
Molecular Weight |
269.04 g/mol |
IUPAC Name |
ethyl 1-[bromo(difluoro)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)5-3-11-12(4-5)7(8,9)10/h3-4H,2H2,1H3 |
InChI Key |
XUQOXEZYVCHMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B13471276.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)
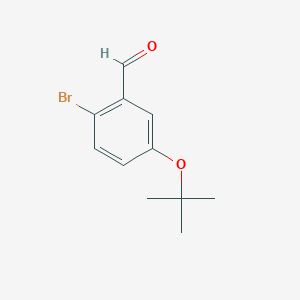
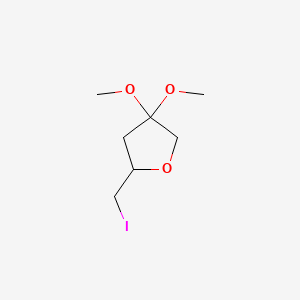
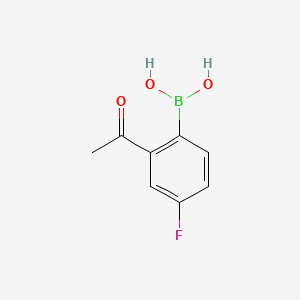
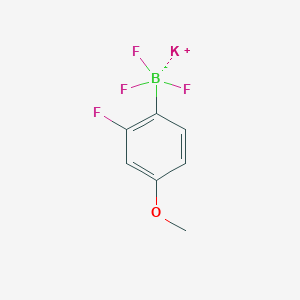
![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)
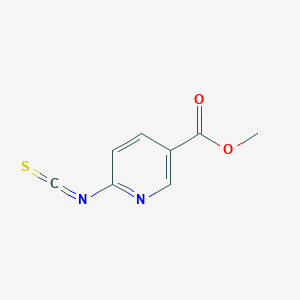
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)
